molecular formula C11H9IN2O3 B8408395 Ethyl 7-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Ethyl 7-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No. B8408395
M. Wt: 344.10 g/mol
InChI Key: CXZBLFHSHWASLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-iodo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C11H9IN2O3 and its molecular weight is 344.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9IN2O3

Molecular Weight

344.10 g/mol

IUPAC Name

ethyl 7-iodo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H9IN2O3/c1-2-17-11(16)8-5-13-9-4-3-7(12)6-14(9)10(8)15/h3-6H,2H2,1H3

InChI Key

CXZBLFHSHWASLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 3-necked round-bottom connected to a Dean-Stark trap, a solution of 2-amino-5-iodopyridine (Preparation 1, 500 mg) and diethyl ethoxymethylenemalonate (0.92 mL) is heated at 130° C. for 2 h. The reaction is cooled to room temperature. Diphenyl ether (5 mL) is added and the reaction is heated at 250° C. for 1 h. Upon cooling the mixture to room temperature, a solid precipitates and is filtered and washed with hexanes. The crude solid is adsorbed onto silica and chromatographed eluting with CH2Cl2 (2 L). Product-containing fractions are combined and concentrated to afford a solid. The crude product is recrystallized from CH2Cl2/hexanes to yield 251 mg (32%) of the title compound as a yellow solid. Physical characteristics: m.p. 166-168° C.; 1H NMR (300 MHz, DMSO-d6) δ 9.24, 8.85, 8.38, 7.62, 4.27, 1.30; IR (drift) 1747, 1611, 1558, 1506, 1473, 1355, 1345, 1291, 1266, 1258, 1152, 1140, 1118, 840, 796 cm−1; MS (ESI+) m/z 345; Anal. found: C, 38.37; H, 2.48; N, 8.11.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
32%

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